Pentane, 1,1,1,3,3,5,5,5-octachloro-
Overview
Description
“Pentane, 1,1,1,3,3,5,5,5-octachloro-” would be a derivative of pentane, which is a hydrocarbon with the formula C5H12 . In this derivative, eight hydrogen atoms in pentane are replaced by chlorine atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve the substitution of hydrogen atoms in pentane with chlorine atoms. This could potentially be achieved through a process known as halogenation, specifically chlorination .Molecular Structure Analysis
The molecular structure of “Pentane, 1,1,1,3,3,5,5,5-octachloro-” would be similar to that of pentane, but with eight chlorine atoms replacing hydrogen atoms. Pentane is a linear molecule , and the addition of chlorine atoms would likely make the molecule more complex.Chemical Reactions Analysis
As a chlorinated hydrocarbon, “Pentane, 1,1,1,3,3,5,5,5-octachloro-” would likely undergo reactions similar to other chlorinated hydrocarbons. These could include combustion, substitution, and elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “Pentane, 1,1,1,3,3,5,5,5-octachloro-” would likely be different from those of pentane due to the presence of chlorine atoms. Chlorinated hydrocarbons are generally denser, have higher boiling points, and are less flammable than their non-chlorinated counterparts .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1,1,1,3,3,5,5,5-octachloropentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl8/c6-3(7,1-4(8,9)10)2-5(11,12)13/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRIFBOVMRCHHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(Cl)(Cl)Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449010 | |
Record name | Pentane, 1,1,1,3,3,5,5,5-octachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21260-43-5 | |
Record name | Pentane, 1,1,1,3,3,5,5,5-octachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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